6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its trifluoromethyl group and benzyl ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting with the preparation of the trifluoromethyl benzyl ether intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a benzyl halide reacts with a trifluoromethyl anion source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indenone core can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Indenone carboxylic acids or ketones.
Reduction: : Indenone alcohols.
Substitution: : Various substituted benzyl ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl group can impart unique electronic properties to the resulting compounds, making them valuable in various chemical reactions.
Biology
In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to understand the interactions between trifluoromethylated compounds and biological targets.
Medicine
The compound has potential applications in pharmaceuticals, where its unique structure could be exploited to develop new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its trifluoromethyl group can enhance the material's properties.
Mechanism of Action
The mechanism by which 6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The trifluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-carboxylic acid
6-(Trifluoromethyl)-3-pyridinamine
6-(Trifluoromethyl)nicotinic acid
Uniqueness
6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one is unique due to its indenone core and benzyl ether functionalities, which are not commonly found in similar trifluoromethylated compounds. This structural uniqueness can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methoxy]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c18-17(19,20)13-3-1-2-11(8-13)10-22-14-6-4-12-5-7-16(21)15(12)9-14/h1-4,6,8-9H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJARBUENDIRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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